4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methoxyphenol
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Overview
Description
4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methoxyphenol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an ethoxyphenyl group and a methoxyphenol moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methoxyphenol typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxyphenylpiperazine with a suitable aldehyde or ketone to form the intermediate, followed by a condensation reaction with 2-methoxyphenol. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are used to monitor the product’s purity and composition.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Halogenated derivatives and other substituted phenols.
Scientific Research Applications
4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used for hypertension.
Uniqueness
4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethoxyphenyl group and a methoxyphenol moiety differentiates it from other arylpiperazine derivatives, potentially offering unique therapeutic benefits and applications in various fields.
Properties
IUPAC Name |
4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-25-19-7-5-4-6-17(19)22-12-10-21(11-13-22)15-16-8-9-18(23)20(14-16)24-2/h4-9,14,23H,3,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDYQPJTYJCYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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